((4-Chlorophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine
CAS No.: 321714-18-5
Cat. No.: VC7045781
Molecular Formula: C12H17ClN2O3S
Molecular Weight: 304.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 321714-18-5 |
|---|---|
| Molecular Formula | C12H17ClN2O3S |
| Molecular Weight | 304.79 |
| IUPAC Name | 4-chloro-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C12H17ClN2O3S/c13-11-1-3-12(4-2-11)19(16,17)14-5-6-15-7-9-18-10-8-15/h1-4,14H,5-10H2 |
| Standard InChI Key | WQTTXECDLSXCRT-UHFFFAOYSA-N |
| SMILES | C1COCCN1CCNS(=O)(=O)C2=CC=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Features
Basic Identifiers
The compound is systematically named 4-chloro-N-(2-morpholin-4-ylethyl)benzenesulfonamide, with alternative synonyms including 321714-18-5 (CAS registry number) and CID 965275 (PubChem identifier) . Its IUPAC name reflects the integration of a 4-chlorobenzenesulfonamide group linked to a 2-morpholin-4-ylethyl chain.
Table 1: Fundamental Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 321714-18-5 | |
| Molecular Formula | ||
| Molecular Weight | 304.79 g/mol | |
| SMILES Notation | C1COCCN1CCNS(=O)(=O)C2=CC=C(C=C2)Cl |
Three-Dimensional Conformation
The compound’s 3D structure, as modeled in PubChem, reveals a planar benzenesulfonamide group connected to a flexible ethylmorpholine chain. The sulfonyl group () adopts a tetrahedral geometry, while the morpholine ring exists in a chair conformation . This structural flexibility may influence its binding affinity to hydrophobic pockets in target proteins.
Synthesis and Computational Properties
Synthetic Pathways
Although no explicit synthesis protocol for ((4-Chlorophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine is documented, sulfonamide synthesis typically involves the reaction of a sulfonyl chloride with a primary or secondary amine. For this compound, 4-chlorobenzenesulfonyl chloride would react with 2-morpholin-4-ylethylamine under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond via nucleophilic substitution.
Table 2: Hypothetical Synthesis Reaction
| Reactant A | Reactant B | Product |
|---|---|---|
| 4-Chlorobenzenesulfonyl chloride | 2-Morpholin-4-ylethylamine | ((4-Chlorophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine |
Computed Physicochemical Properties
PubChem’s computational data provides insights into the compound’s physicochemical behavior:
Table 3: Key Computed Properties
| Property | Value | Method |
|---|---|---|
| XLogP3-AA | 1.2 | XLogP3 3.0 |
| Hydrogen Bond Donors | 1 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptors | 5 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 5 | Cactvs 3.4.8.18 |
| Topological Polar Surface Area | 78.8 Ų | PubChem |
The moderate lipophilicity (XLogP3-AA = 1.2) suggests balanced solubility in aqueous and lipid environments, a trait advantageous for drug penetration . The polar surface area of 78.8 Ų aligns with molecules capable of crossing cell membranes while retaining solubility .
Research Gaps and Future Directions
Experimental Validation
Current data lack empirical studies on this compound’s synthesis yield, purity, or biological activity. Priority areas include:
-
Synthesis Optimization: Scaling the reaction while minimizing byproducts like sulfonic acids or unreacted amines.
-
In Vitro Screening: Testing against cancer cell lines (e.g., MCF-7, HeLa) and microbial strains (e.g., E. coli, S. aureus).
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ADMET Profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity using in silico models or rodent studies.
Structure-Activity Relationship (SAR) Studies
Modifying the morpholine ring (e.g., substituting oxygen with sulfur) or the chlorophenyl group (e.g., introducing fluorine) could elucidate critical pharmacophoric elements.
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